

An In-Depth Technical Guide to Methyl 2-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-methylpyrimidine-4-carboxylate

Cat. No.: B1590596

[Get Quote](#)

CAS Number: 73955-55-2 Molecular Formula: C₇H₈N₂O₂ Molecular Weight: 152.15 g/mol [\[1\]](#)

This technical guide provides a comprehensive overview of **Methyl 2-methylpyrimidine-4-carboxylate**, a heterocyclic compound of interest to researchers in organic synthesis and drug discovery. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide synthesizes information from closely related analogues and general principles of pyrimidine chemistry to offer a robust framework for its study and application.

Introduction to the Pyrimidine Scaffold

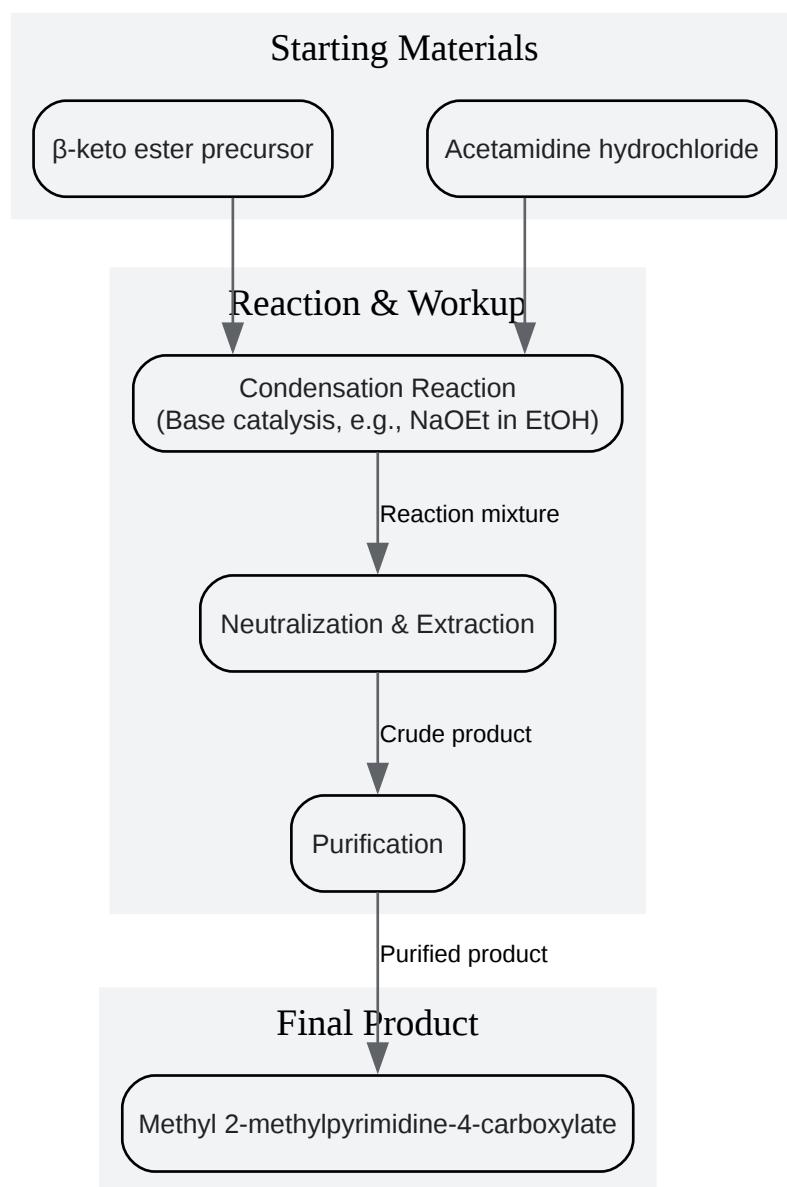
The pyrimidine ring is a fundamental core in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and a wide range of pharmaceuticals. Its versatile structure allows for functionalization at multiple positions, making it a privileged scaffold in medicinal chemistry. Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. **Methyl 2-methylpyrimidine-4-carboxylate**, as a substituted pyrimidine, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Data

While specific experimental data for **Methyl 2-methylpyrimidine-4-carboxylate** is not widely published, the following table summarizes its known identifiers and predicted properties.

Property	Value	Source
CAS Number	73955-55-2	[1]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1]
Molecular Weight	152.15	[1]
SMILES	CC1=NC=CC(=N1)C(=O)OC	[1]
Predicted XlogP	0.8	[2]
Storage	Sealed in dry, 2-8°C	[1]

Spectroscopic Characterization (Anticipated)


Although specific spectra for **Methyl 2-methylpyrimidine-4-carboxylate** are not readily available, a skilled chemist can predict the expected spectroscopic features based on its structure.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyrimidine ring (a singlet), the methyl group of the ester (a singlet), and two protons on the pyrimidine ring (likely doublets). The chemical shifts would be influenced by the electron-withdrawing nature of the pyrimidine ring and the carboxylate group.
- ¹³C NMR: The carbon NMR spectrum would reveal seven distinct carbon signals, including those for the two methyl groups, the carbonyl carbon of the ester, and the four carbons of the pyrimidine ring.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 152. Predicted adducts include [M+H]⁺ at 153.06586 and [M+Na]⁺ at 175.04780.[\[2\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹) and C=N and C=C stretching vibrations of the pyrimidine ring.

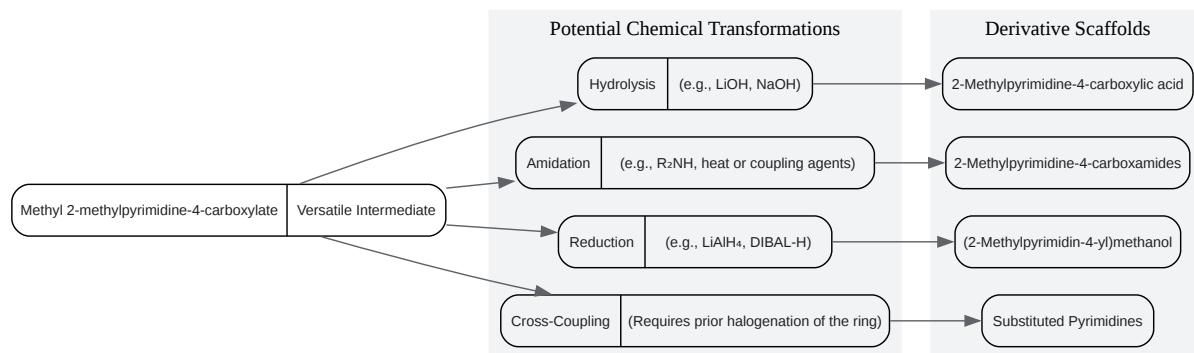
Synthesis of Pyrimidine Carboxylates: A General Overview

The synthesis of pyrimidine derivatives can be achieved through various well-established methods, most commonly involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. While a specific protocol for **Methyl 2-methylpyrimidine-4-carboxylate** is not detailed in the available literature, a plausible synthetic route could be adapted from general procedures for similar pyrimidine esters.

One common approach involves the reaction of an appropriate β -keto ester with acetamidine. The general workflow for such a synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of a 2-methylpyrimidine-4-carboxylate derivative.


Illustrative Experimental Protocol (Adapted)

This protocol is a generalized procedure and would require optimization for the specific synthesis of **Methyl 2-methylpyrimidine-4-carboxylate**.

- Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add acetamidine hydrochloride. Stir the mixture at room temperature.
- Addition of β -keto ester: Slowly add the corresponding methyl ester of a 3-oxo-4-substituted butanoic acid to the reaction mixture.
- Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with an appropriate acid (e.g., acetic acid or dilute HCl). Remove the solvent under reduced pressure.
- Extraction: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
- Purification: Purify the crude product by a suitable method such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Reactivity and Applications in Drug Discovery

Methyl 2-methylpyrimidine-4-carboxylate is a versatile intermediate for further chemical modifications, primarily at the ester and pyrimidine ring positions.

[Click to download full resolution via product page](#)

Caption: Potential reaction pathways for **Methyl 2-methylpyrimidine-4-carboxylate**.

Key Chemical Transformations

- **Hydrolysis:** The methyl ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to yield the corresponding carboxylic acid, 2-methylpyrimidine-4-carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents.
- **Amidation:** Direct reaction with amines, often at elevated temperatures or with the use of catalysts, can form a variety of amides. These amides are frequently explored in drug discovery programs for their potential biological activities.
- **Reduction:** The ester can be reduced to the corresponding primary alcohol, (2-methylpyrimidin-4-yl)methanol, using powerful reducing agents like lithium aluminum hydride.
- **Ring Functionalization:** While the pyrimidine ring is electron-deficient and generally less reactive towards electrophilic substitution, nucleophilic aromatic substitution can be

achieved, often after converting a ring position into a good leaving group (e.g., a halide).

Role in Drug Development

Pyrimidine carboxylates are key intermediates in the synthesis of a wide range of pharmacologically active compounds. Derivatives have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The 2-methyl and 4-carboxylate substituents on this specific molecule provide vectors for synthetic diversification to explore structure-activity relationships (SAR) in drug discovery campaigns.

Safety and Handling

Based on available safety information for this compound, it should be handled with care in a well-ventilated laboratory fume hood.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H320 (Causes eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1]

Conclusion

Methyl 2-methylpyrimidine-4-carboxylate is a valuable heterocyclic building block with significant potential for use in the synthesis of novel compounds for pharmaceutical and materials science research. While detailed experimental procedures and characterization data for this specific molecule are not extensively documented in public sources, this guide provides a solid foundation based on the well-established chemistry of related pyrimidine derivatives. Researchers working with this compound are encouraged to adapt and optimize the general protocols outlined herein to achieve their specific synthetic goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. achmem.com [achmem.com]
- 2. PubChemLite - Methyl 2-methylpyrimidine-4-carboxylate (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 2-methylpyrimidine-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590596#cas-number-for-methyl-2-methylpyrimidine-4-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com